molecular formula C19H16 B1265654 4-Benzylbiphenyl CAS No. 613-42-3

4-Benzylbiphenyl

Cat. No.: B1265654
CAS No.: 613-42-3
M. Wt: 244.3 g/mol
InChI Key: AGPLQTQFIZBOLI-UHFFFAOYSA-N
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Description

4-Benzylbiphenyl is an organic compound with the molecular formula C19H16. It consists of a biphenyl core with a benzyl group attached to the fourth position of one of the phenyl rings. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylbiphenyl can be synthesized through several methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in an inert solvent like dichloromethane at room temperature.

    Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of benzyl with a halogenated biphenyl compound in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is usually carried out in an aqueous-organic solvent mixture at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its simplicity and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylbiphenyl undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzoyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: 4-Benzoylbiphenyl.

    Reduction: 4-Benzylcyclohexylbenzene.

    Substitution: 4-Bromo-4’-benzylbiphenyl.

Scientific Research Applications

4-Benzylbiphenyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: Employed in the development of fluorescent probes and sensors due to its photophysical properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzylbiphenyl involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes and receptors, influencing their activity. The benzyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

4-Benzylbiphenyl can be compared with other similar compounds such as:

    4-Benzoylbiphenyl: This compound has a benzoyl group instead of a benzyl group, leading to different chemical reactivity and applications.

    4-Phenylbiphenyl: Lacks the benzyl group, resulting in different physical and chemical properties.

    4-Methylbiphenyl: Contains a methyl group instead of a benzyl group, affecting its reactivity and use in various applications.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

1-benzyl-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16/c1-3-7-16(8-4-1)15-17-11-13-19(14-12-17)18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPLQTQFIZBOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210197
Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-42-3
Record name p-Benzylbiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 613-42-3
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Record name 4-(Phenylmethyl)-1,1'-biphenyl
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Record name 4-(phenylmethyl)-1,1'-biphenyl
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Record name 4-(PHENYLMETHYL)-1,1'-BIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the analytical applications of 4-benzylbiphenyl?

A1: this compound is utilized as an internal standard in gas chromatography (GC) analysis. Specifically, it has been used in the quantification of methadone in human urine samples. [] This application leverages the similar chromatographic behavior of this compound to methadone, allowing for accurate determination of methadone concentration even with variations in sample preparation and injection.

Q2: Beyond analytical chemistry, has this compound been explored for other applications, such as material science?

A2: Yes, recent research has delved into the synthesis and characterization of potassium-doped this compound molecular crystals. [] While the specific magnetic properties resulting from this doping strategy are not detailed in the abstract, this research highlights the potential for this compound derivatives in material science applications, particularly those involving electronic or magnetic properties.

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